molecular formula C20H18N2O3 B11125361 3-[(4Z)-4-benzylidene-2-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-1-yl]propanoic acid

3-[(4Z)-4-benzylidene-2-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-1-yl]propanoic acid

Cat. No.: B11125361
M. Wt: 334.4 g/mol
InChI Key: VZVTVCQRJGLSCT-LGMDPLHJSA-N
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Description

3-[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]PROPANOIC ACID is a complex organic compound with a unique structure that includes an imidazole ring, a phenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]PROPANOIC ACID typically involves the coupling of substituted hippuric acids with aromatic aldehydes. The resulting oxazolones are then converted to the corresponding imidazolones under microwave irradiation in the presence of urea and ammonium acetate . This method is efficient and yields high-purity products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring or the phenyl groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]PROPANOIC ACID exerts its effects involves binding to molecular targets such as tubulin. This binding disrupts the polymerization of microtubules, which are essential for cell division, leading to cytostatic effects . The compound’s structure allows it to interact specifically with these targets, making it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]PROPANOIC ACID apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with tubulin and disrupt microtubule formation is particularly noteworthy, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

3-[(4Z)-4-benzylidene-2-(4-methylphenyl)-5-oxoimidazol-1-yl]propanoic acid

InChI

InChI=1S/C20H18N2O3/c1-14-7-9-16(10-8-14)19-21-17(13-15-5-3-2-4-6-15)20(25)22(19)12-11-18(23)24/h2-10,13H,11-12H2,1H3,(H,23,24)/b17-13-

InChI Key

VZVTVCQRJGLSCT-LGMDPLHJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3)/C(=O)N2CCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3)C(=O)N2CCC(=O)O

Origin of Product

United States

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